[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
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Overview
Description
Taxinine M is a tetracyclic taxane isolate derived from various species of the Taxus genus, including Taxus brevifolia, Taxus chinensis, and Taxus mairei . It is a complex natural product with significant biological activity, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of taxanes, including Taxinine M, involves intricate multi-step processes. One notable method is the two-phase total synthesis approach, which employs a combination of cyclase and oxidation phases to construct the taxane skeleton . This method includes site-selective allylic oxidations and dioxirane-mediated C-H oxidations to achieve the desired structure. Industrial production often relies on semi-synthetic routes, starting from more readily available taxane precursors .
Chemical Reactions Analysis
Taxinine M undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the oxidation state of specific functional groups within the molecule.
Substitution: Substitution reactions, particularly at the acetate ester groups, can lead to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like dioxiranes and reducing agents specific to the functional groups being targeted. The major products formed from these reactions are various oxidized and reduced taxane derivatives.
Scientific Research Applications
Taxinine M has a wide range of scientific research applications:
Mechanism of Action
Taxinine M exerts its effects primarily by stabilizing microtubules, preventing their depolymerization . This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets include the tubulin
Properties
Molecular Formula |
C35H42O14 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
InChI |
InChI=1S/C35H42O14/c1-17-24(40)14-26(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)27(17)28(47-19(3)37)23-13-25(41)33(7)35(43,32(23,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23-24,26-30,40,43H,1,13-16H2,2-7H3/t23-,24-,26-,27-,28+,29-,30-,32?,33+,34+,35-/m0/s1 |
InChI Key |
YGDMNNDIKAOMNZ-PARYDCOLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@]3([C@]4(C(=O)C[C@@H]([C@H]2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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